molecular formula C10H21ClN4O2 B593924 Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride CAS No. 1312935-03-7

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride

Cat. No.: B593924
CAS No.: 1312935-03-7
M. Wt: 264.754
InChI Key: REZXSTSQBARAEG-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₀H₂₁ClN₄O₂ and a molecular weight of 264.14 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride typically involves the protection of amino groups using tert-butyl carbamate (Boc) groups. This process is crucial for the preparation of multifunctional targets in organic synthesis . The compound can be synthesized through the reaction of tert-butyl carbamate with piperazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of appropriate solvents, catalysts, and reaction temperatures to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which provide distinct reactivity and stability. Its ability to undergo various chemical reactions while maintaining the integrity of the Boc-protected amino groups makes it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

tert-butyl 4-carbamimidoylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2.ClH/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12;/h4-7H2,1-3H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZXSTSQBARAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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